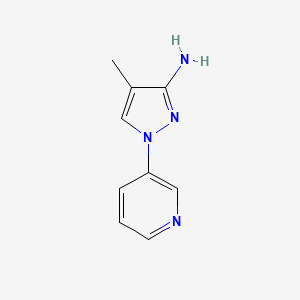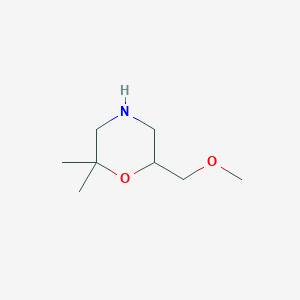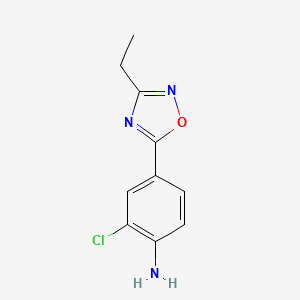
2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline
概要
説明
2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
作用機序
Target of Action
activities . They are known to act against various microorganisms, including Mycobacterium tuberculosis, Plasmodium falciparum, Trypanosoma cruzi, and Staphylococcus aureus .
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property might play a role in their interaction with biological targets.
Biochemical Pathways
Some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used as antimicrobials , novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors .
Result of Action
Compounds with the 1,2,4-oxadiazole motif have been synthesized as anti-infective agents, suggesting that they may have a significant impact on the cellular processes of various microorganisms .
生化学分析
Biochemical Properties
The 1,2,4-oxadiazole ring in 2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . It possesses hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . This property allows it to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
They have also been identified as antimicrobials , agents for treatment age-related diseases , and novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists .
Molecular Mechanism
Oxadiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline typically involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide-dimethyl sulfoxide medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.
化学反応の分析
Types of Reactions: 2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in aromatic compounds, substitution reactions can replace the chlorine atom or other substituents with different groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of catalysts such as palladium on carbon or copper(I) iodide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could produce various substituted anilines.
科学的研究の応用
2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antiviral, antibacterial, and anticancer agent.
Materials Science: Used in the development of fluorescent dyes, organic light-emitting diodes (OLEDs), and sensors.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules and heterocycles.
類似化合物との比較
1,2,4-Oxadiazole: A parent compound with similar structural features but lacking the specific substituents of 2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline.
3,5-Dimethyl-1,2,4-oxadiazole: Another derivative with different substituents that may exhibit distinct chemical and biological properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which can confer unique reactivity and biological activity compared to other oxadiazole derivatives. This makes it a valuable compound for targeted research and application development.
特性
IUPAC Name |
2-chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-2-9-13-10(15-14-9)6-3-4-8(12)7(11)5-6/h3-5H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYZXBKKFJDHJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[4-(chlorosulfonyl)butoxy]benzoate](/img/structure/B1426890.png)
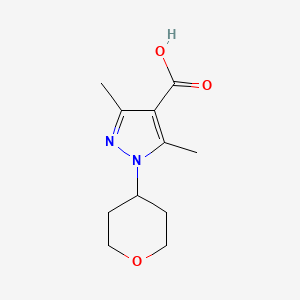
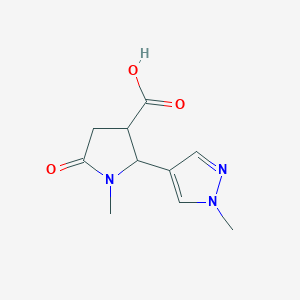
![(3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1426895.png)
![6-Oxaspiro[4.5]decan-9-amine](/img/structure/B1426896.png)
![3-[(THIOLAN-3-YL)CARBONYL]PYRIDINE](/img/structure/B1426897.png)
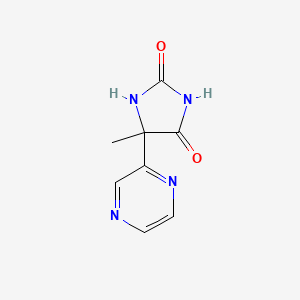
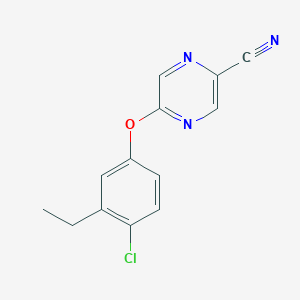
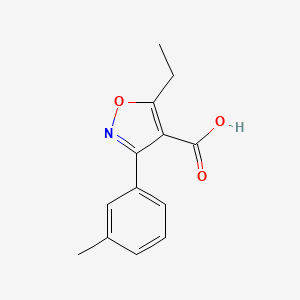

![2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine](/img/structure/B1426905.png)
